(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile
Overview
Description
(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile, commonly referred to as CMP-N, is a small molecule that has been widely studied in the past few decades due to its potential applications in various scientific fields. CMP-N is a derivative of the parent compound phenyl sulfonyl chloride, and has been used in the synthesis of several other compounds. It has also been used in the synthesis of a variety of organic compounds, including some biologically active molecules. CMP-N is a versatile and useful molecule with a wide range of applications, from drug synthesis to biochemistry.
Scientific Research Applications
Synthesis and Antiviral Activity
Derivatives of chlorophenyl sulfonyl compounds have been synthesized for their potential antiviral activities. For example, new derivatives were synthesized from 4-chlorobenzoic acid, demonstrating certain activities against the tobacco mosaic virus, showcasing the potential for agricultural and plant protection applications (Zhuo Chen et al., 2010).
Antimicrobial Agents
Research into chlorophenyl sulfonyl derivatives also includes the development of antimicrobial agents. Compounds were designed and tested for their in vitro antimicrobial activities, revealing moderate activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial treatments (P. Sah et al., 2014).
Environmental Impact Studies
Studies on the environmental behavior of sulfonylurea herbicides, which share structural similarities with the compound , have revealed insights into their sorption and degradation patterns in soils. This research is crucial for understanding the environmental impact and mobility of such compounds, with implications for their safe use in agriculture (K. Ahmad, 2017).
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-22-15-7-4-12(9-19-15)18-10-14(8-17)23(20,21)13-5-2-11(16)3-6-13/h2-7,9-10,18H,1H3/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOOYKDZPYWKEM-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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